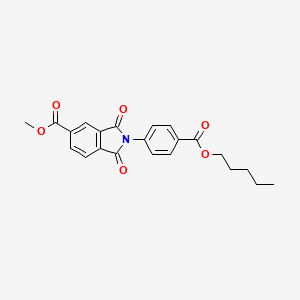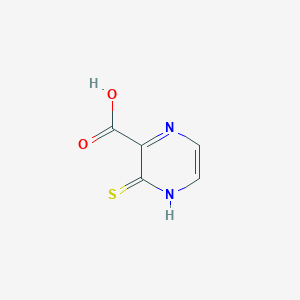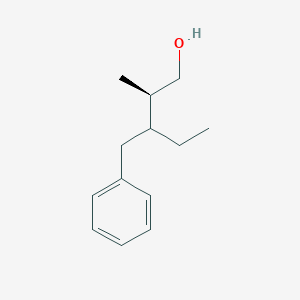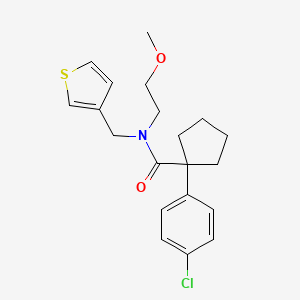![molecular formula C10H11NO4 B2380664 4-[(甲氧羰基)氨基]-2-甲基苯甲酸 CAS No. 1248431-74-4](/img/structure/B2380664.png)
4-[(甲氧羰基)氨基]-2-甲基苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(Methoxycarbonyl)amino]-2-methylbenzoic acid is an organic compound with the molecular formula C10H11NO4 It is a derivative of benzoic acid, featuring a methoxycarbonyl group and an amino group attached to the benzene ring
科学研究应用
4-[(Methoxycarbonyl)amino]-2-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals .
作用机制
Target of Action
It’s known that similar compounds interact with amino acid residues that can donate a pair of electrons to the boron .
Mode of Action
Related compounds are known to participate in suzuki–miyaura (sm) cross-coupling reactions, which involve the formation of carbon–carbon bonds . This process involves the oxidative addition of formally electrophilic organic groups to palladium, followed by transmetalation, where formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
It’s known that the compound can be synthesized via borylation, oxidation, nitration, esterification, and hydrogenation . These processes could potentially affect various biochemical pathways.
Pharmacokinetics
The molecular weight of a related compound, benzoic acid, 4-amino-, methyl ester, is 1511626 , which could potentially influence its bioavailability.
Result of Action
It’s known that similar compounds are used in the preparation of a wide variety of natural products and biologically active compounds .
Action Environment
The success of suzuki–miyaura (sm) cross-coupling reactions, which 4-[(methoxycarbonyl)amino]-2-methylbenzoic acid may participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
生化分析
Cellular Effects
Similar compounds can influence cell function, including cell signaling pathways, gene expression, and cellular metabolism
Metabolic Pathways
The metabolic pathways involving 4-[(Methoxycarbonyl)amino]-2-methylbenzoic acid are not well characterized. The compound could potentially interact with various enzymes or cofactors, and could influence metabolic flux or metabolite levels .
Transport and Distribution
The compound could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of 4-[(Methoxycarbonyl)amino]-2-methylbenzoic acid is not well characterized. The compound could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Methoxycarbonyl)amino]-2-methylbenzoic acid typically involves the esterification of 4-amino-2-methylbenzoic acid with methoxycarbonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product .
化学反应分析
Types of Reactions
4-[(Methoxycarbonyl)amino]-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxymethyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxymethyl derivatives. Substitution reactions can lead to a variety of substituted benzoic acid derivatives .
相似化合物的比较
Similar Compounds
2-Amino-4-(methoxycarbonyl)benzoic acid: Similar in structure but with the amino group in a different position.
4-Methoxycarbonylphenylboronic acid: Contains a boronic acid group instead of an amino group.
Methyl 3-amino-4-carboxybenzoate: Similar structure with a carboxylic acid group instead of a methoxycarbonyl group
Uniqueness
4-[(Methoxycarbonyl)amino]-2-methylbenzoic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it valuable in various synthetic and research applications .
属性
IUPAC Name |
4-(methoxycarbonylamino)-2-methylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-6-5-7(11-10(14)15-2)3-4-8(6)9(12)13/h3-5H,1-2H3,(H,11,14)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJPYOSRYADVGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,5-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2380582.png)

![2,5,5-Trimethyl-2-vinyl-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromene](/img/structure/B2380585.png)
![3-Ethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-thiazole-4-carboxylic acid](/img/structure/B2380590.png)


![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2380595.png)

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2380597.png)
![N-[1-(2-Methoxyphenyl)-2-methylpropan-2-yl]but-2-ynamide](/img/structure/B2380598.png)
![[2-(Dimethylamino)ethyl][(3-methylphenyl)methyl]amine](/img/structure/B2380599.png)



